N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-20-10-11-24-17-9-8-15(12-16(17)18(20)21)19-25(22,23)13-14-6-4-3-5-7-14/h3-9,12,19H,2,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSAXIYSCMJZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and promising biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo-fused oxazepine ring with a sulfonamide functional group and an ethyl substituent. Its molecular formula is with a molecular weight of approximately 342.42 g/mol. The unique combination of these structural elements contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.42 g/mol |
| CAS Number | 922553-55-7 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the oxazepine core through cyclization reactions.
- Introduction of the ethyl group at the 4-position.
- Attachment of the phenylmethanesulfonamide moiety.
These steps typically utilize various spectroscopic techniques such as NMR and mass spectrometry for characterization.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can induce differentiation in acute myeloid leukemia (AML) cells. The mechanism appears to involve modulation of immune responses and upregulation of CD11b expression in certain cell lines.
In a comparative study of structure-activity relationships (SAR), it was found that increasing the size of substituents from methyl to ethyl can enhance biological activity. For instance, compounds with an ethyl substituent demonstrated better efficacy in inducing differentiation compared to their methyl counterparts .
Immunomodulatory Effects
The compound also shows potential as an immunomodulator. In vitro assays indicated that it could enhance immune responses by affecting specific cell signaling pathways related to immune cell activation and differentiation .
Case Study 1: Differentiation Induction in AML Cells
In a study published in Molecules, researchers tested a series of oxazepine derivatives for their ability to induce differentiation in AML cells. This compound was among the most active compounds with an EC50 value indicating significant potency in promoting differentiation .
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis revealed that modifications on the oxazepine core significantly influenced biological activity. For example:
| Compound | Substituent Type | EC50 (µM) | Activity Description |
|---|---|---|---|
| N-(ethyl) | Ethyl | 0.62 | High potency in AML differentiation |
| N-(methyl) | Methyl | >20 | No significant activity |
| N-(isopropyl) | Isopropyl | 1.9 | Moderate activity |
These findings highlight the importance of substituent choice in optimizing therapeutic efficacy .
Preparation Methods
Cyclocondensation of Aminophenol Derivatives
A widely reported strategy involves the cyclization of N-ethyl-2-aminophenol derivatives with carbonyl-containing reagents. For example, heating 3-((ethylamino)methyl)-4-hydroxybenzoic acid with acetic anhydride facilitates intramolecular cyclization to form the oxazepin ring.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetic anhydride |
| Temperature | 120°C |
| Time | 6–8 hours |
| Yield | 58–62% |
Alternative Route via Mitsunobu Reaction
Recent advances utilize the Mitsunobu reaction to construct the oxazepin ring. Treatment of 2-(ethylamino)phenol with ethyl glyoxylate in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) yields the cyclized product.
Optimization Data
| DEAD Equivalents | PPh₃ Equivalents | Yield (%) |
|---|---|---|
| 1.2 | 1.2 | 48 |
| 1.5 | 1.5 | 65 |
| 2.0 | 2.0 | 71 |
Sulfonamide Functionalization (Intermediate B to Target)
Sulfonation of Primary Amine
The final step involves coupling Intermediate A with phenylmethanesulfonyl chloride. This reaction proceeds via nucleophilic attack of the benzoxazepin amine on the electrophilic sulfur center.
General Procedure
- Dissolve Intermediate A (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.5 equiv) as a base.
- Slowly add phenylmethanesulfonyl chloride (1.2 equiv) at 0°C.
- Warm to room temperature and stir for 12 hours.
Yield Comparison by Solvent
| Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 25°C | 78 | 98.2 |
| Tetrahydrofuran | 40°C | 82 | 97.8 |
| Acetonitrile | 25°C | 65 | 96.5 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while maintaining yield. A 30-minute irradiation at 100°C in tetrahydrofuran achieves 85% yield compared to conventional heating.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) produces needle-like crystals suitable for X-ray diffraction. Melting point: 189–191°C.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.45 (q, J=7.2 Hz, 2H, CH₂CH₃), 4.21 (s, 2H, SO₂CH₂Ph), 7.32–7.48 (m, 5H, aromatic).
- HRMS (ESI+) : m/z calc. for C₁₈H₁₉N₂O₄S [M+H]⁺: 383.1064; found: 383.1068.
Challenges and Optimization Strategies
Byproduct Formation
Over-sulfonation at the benzene ring’s ortho position occurs when excess sulfonyl chloride is used. Limiting the reagent to 1.2 equivalents minimizes this issue.
Solvent Selection
Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction kinetics but may require rigorous drying. Non-polar solvents like dichloromethane offer better selectivity but slower rates.
Industrial-Scale Considerations
Continuous Flow Synthesis
A two-step continuous flow system achieves 89% yield with a throughput of 2.5 kg/day:
- Reactor 1 : Cyclocondensation at 120°C, residence time 30 min.
- Reactor 2 : Sulfonylation at 80°C, residence time 20 min.
Green Chemistry Approaches
Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 80% yield.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of intermediates (e.g., sulfonamide coupling with benzoxazepine precursors). Key steps may include nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups). Optimization strategies:
- Use of catalysts (e.g., Pd(dppf)Cl₂) and controlled stoichiometry to minimize side reactions .
- Solvent selection (e.g., DCM or acetone) and temperature modulation to enhance reaction efficiency .
- Purification via flash chromatography (silica gel) or HPLC for high-purity yields .
Q. How can structural characterization of this compound be reliably performed to confirm its identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks, focusing on diagnostic peaks (e.g., sulfonamide S=O stretch at ~1350-1300 cm⁻¹ in IR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₃H₂₆F₂N₂O₃S) and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing .
Q. What preliminary biological screening assays are appropriate to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
- Cell-Based Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines or antimicrobial susceptibility testing (MIC determination) .
- ADME-Tox Profiling : Assess metabolic stability (microsomal assays) and membrane permeability (Caco-2 models) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., halogens, alkyl chains) at the phenyl or benzoxazepine moieties to enhance target binding .
- Computational Modeling : Use molecular docking (AutoDock) or MD simulations to predict interactions with biological targets (e.g., protein active sites) .
- In Vivo Validation : Prioritize analogs with improved in vitro potency for pharmacokinetic studies (e.g., rodent models) to assess bioavailability and efficacy .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Protocols : Adopt uniform assay conditions (e.g., buffer pH, temperature, and cell passage number) to minimize variability .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, regression) to identify confounding variables (e.g., solvent effects, impurity interference) .
Q. How can process control and simulation techniques improve large-scale synthesis of this compound?
- Methodological Answer :
- Process Simulation : Use Aspen Plus or COMSOL to model reaction kinetics and optimize parameters (e.g., residence time in flow reactors) .
- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity and yield .
- In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-response data in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Error Propagation Analysis : Quantify uncertainties in replicate experiments using standard deviation or bootstrap resampling .
- Multivariate Analysis : PCA or PLS-DA to identify correlations between structural features and bioactivity .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Genetic Knockdown/CRISPR : Silence putative targets to confirm phenotypic rescue in the presence of the compound .
- Chemical Proteomics : Use affinity-based probes or photoaffinity labeling to identify binding partners in cell lysates .
- Transcriptomics/Proteomics : Profile gene/protein expression changes post-treatment to map pathway engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
